6-isobutylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-isobutylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that contain nitrogen atoms at positions 1 and 3 of a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with a suitable pyrimidine derivative, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine, in the presence of a catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-isobutylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
6-isobutylpyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-isobutylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of an isobutyl group.
6-ethylpyrimidine-2,4(1H,3H)-dione: Contains an ethyl group instead of an isobutyl group.
6-propylpyrimidine-2,4(1H,3H)-dione: Features a propyl group in place of the isobutyl group.
Uniqueness
6-isobutylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The isobutyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets within proteins. This structural feature can make it a valuable compound for specific applications where such properties are desirable.
Properties
IUPAC Name |
6-(2-methylpropyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYASQHCIMSCHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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